Torin 1
Overview
Description
Torin 1 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It is known for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are crucial for cell growth, proliferation, and survival . This compound has shown significant potential in various scientific research fields, including cancer treatment, anti-aging, and anti-inflammatory studies .
Mechanism of Action
Target of Action
Torin 1 is a potent and selective ATP-competitive inhibitor of mTOR (mammalian target of Rapamycin) kinase . mTOR is the catalytic subunit of two functionally distinct complexes, mTORC1 and mTORC2, that promote cell growth, proliferation, and survival . These multi-component mTOR complexes are comprised of different binding partners that confer separate functions .
Mode of Action
Unlike classical mTOR inhibitors such as Rapamycin, this compound effectively blocks the phosphorylation of both mTORC1 and mTORC2 . This inhibition of mTOR mimics cellular starvation by blocking signals required for cell growth and proliferation . Interestingly, this compound has also been shown to have cytotoxic and cytostatic effects in rapamycin-resistant cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the phosphorylation of mTORC1 substrates S6K (Ser235/236) and 4E-BP1 (Thr37/46), as well as the mTORC2 substrate AKT (Ser473), resulting in suppression of tumor cell migration, proliferation, and S-phase entry . This compound also promotes a Polo and Cdr2 kinase-controlled drop in Wee1 levels .
Pharmacokinetics
It is known that this compound is soluble in dmso at 2mg/ml .
Result of Action
The inhibition of mTOR by this compound leads to several molecular and cellular effects. In HeLa cells, this compound induces autophagy . It impairs cell growth and proliferation by suppressing the rapamycin-resistant functions of mTORC1 . In human monocytes and myeloid dendritic cells, this compound prevents decreases in the anti-inflammatory potency of glucocorticoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in cells exposed to a relatively low concentration of iron, this compound has similar effects to another mTOR inhibitor, rapamycin . At a higher concentration of iron, this compound, instead of rapamycin, could further aggravate iron-induced cytotoxicity, and mitochondrial ros levels were significantly higher in this compound-treated cells . This suggests that the cellular environment, such as the presence of iron, can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Torin 1 plays a significant role in biochemical reactions by inhibiting mTOR kinase activity. It interacts with the catalytic subunit of mTOR, effectively blocking the phosphorylation of mTORC1 and mTORC2. This inhibition mimics cellular starvation, leading to the induction of autophagy . This compound has been shown to interact with various enzymes and proteins, including those involved in autophagy regulation, such as Beclin 1 .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting mTOR activity. It influences cell function by blocking cell growth and proliferation signals, leading to the induction of autophagy . Additionally, this compound has cytotoxic and cytostatic effects on rapamycin-resistant cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting mTORC1 and mTORC2 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets of mTORC1 and mTORC2, leading to the suppression of cell growth and proliferation signals . This compound also induces autophagy by mimicking cellular starvation and blocking mTOR-mediated signals required for cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable for up to six months when stored properly at -20°C . Over time, this compound induces autophagy and affects cellular function by inhibiting mTOR activity. Long-term effects observed in in vitro and in vivo studies include sustained autophagy induction and cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mTOR activity and induces autophagy without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and increased mitochondrial reactive oxygen species (ROS) levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to autophagy and cell growth regulation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting mTOR activity, this compound affects the balance between anabolic and catabolic processes in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . This compound’s distribution is crucial for its effectiveness in inhibiting mTOR activity and inducing autophagy .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. It may also localize to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function in inhibiting mTOR and inducing autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The key steps include the formation of the quinoline and benzonaphthyridinone moieties, which are then coupled to form the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Torin 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Torin 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Torin 1 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise in targeting cancer cells by inhibiting mTOR pathways, which are crucial for cell growth and proliferation.
Anti-Aging Studies: This compound has been studied for its potential anti-aging effects by modulating mTOR pathways, which are involved in cellular aging processes.
Anti-Inflammatory Research: This compound has demonstrated anti-inflammatory properties by inhibiting mTOR pathways, which play a role in inflammation.
Neuropathic Pain: This compound has shown activity against neuropathic pain in animal studies.
Comparison with Similar Compounds
Similar Compounds
Rapamycin: A well-known mTOR inhibitor that primarily targets mTORC1.
Torin 2: A more potent derivative of Torin 1 with similar inhibitory effects on mTORC1 and mTORC2.
AZD8055: Another ATP-competitive mTOR inhibitor with similar properties.
Uniqueness of this compound
This compound is unique in its ability to inhibit both mTORC1 and mTORC2, making it a more comprehensive inhibitor compared to rapamycin, which primarily targets mTORC1 . This dual inhibition allows this compound to have broader applications in scientific research, particularly in studies involving cancer, aging, and inflammation .
Biological Activity
Torin 1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Its biological activity has been extensively studied across various cellular contexts, revealing insights into its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.
This compound functions primarily by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike rapamycin, which selectively inhibits mTORC1, this compound provides a more comprehensive blockade of mTOR signaling pathways. This dual inhibition leads to significant downstream effects on cell cycle regulation and metabolic processes.
- Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound reduces levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in cells. This was observed in both yeast models and human cell lines (e.g., HeLa cells), where treatment resulted in decreased Wee1 levels and accelerated entry into mitosis .
- Impact on Autophagy : this compound is widely recognized for its role in autophagy induction. By inhibiting mTORC1, it promotes autophagic processes, which are crucial for cellular homeostasis and response to stress .
Metabolic Effects
Recent research has highlighted the metabolic fingerprint associated with this compound exposure. A study utilizing liquid chromatography-high-resolution mass spectrometry identified 67 metabolites that were significantly altered following treatment with this compound in mouse embryonic fibroblast (MEF) cells. These changes reflect profound shifts in cellular metabolism that can influence energy production and biosynthetic pathways .
Table: Summary of Key Findings on this compound
Implications for Cancer Therapy
The inhibition of mTOR pathways by this compound has significant implications for cancer therapy. By blocking mTOR signaling, this compound can suppress tumor growth and overcome resistance mechanisms associated with conventional therapies. For instance, studies have shown that it effectively suppresses phosphorylation of key substrates involved in cell proliferation and survival, such as AKT and PRAS40 .
Properties
IUPAC Name |
1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRNFFTGXBONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678621 | |
Record name | Torin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222998-36-8 | |
Record name | Torin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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